Urea, specifically referred to as (2,2-diethoxyethyl)-urea, is a derivative of the well-known organic compound urea (carbamide), which has the chemical formula CO(NH₂)₂. Urea is a critical nitrogenous compound in biological systems, primarily produced during the metabolic breakdown of proteins. It serves as the main nitrogen-containing substance in mammalian urine and plays an essential role in the urea cycle, facilitating the excretion of excess nitrogen from the body. The compound is widely utilized in agriculture as a nitrogen fertilizer due to its high nitrogen content and solubility in water, making it an efficient nutrient source for plants.
Urea was first isolated from urine in 1773 by Hilaire-Marin Rouelle, but its synthesis from inorganic materials was achieved by Friedrich Wöhler in 1828, marking a significant milestone in organic chemistry. This demonstration that organic compounds could be synthesized from inorganic precursors challenged the prevailing vitalism theory of the time, which posited that organic compounds could only be derived from living organisms.
Urea is classified as an amide and specifically as a diamide because it contains two amino groups attached to a carbonyl group. It is also categorized under nitrogenous compounds due to its high nitrogen content.
The synthesis of (2,2-diethoxyethyl)-urea can be achieved through several methods, primarily involving the reaction of diethoxyethylamine with carbon dioxide or ammonium carbamate under controlled conditions.
The production process is energy-intensive and poses challenges related to carbon emissions. Recent advancements focus on improving catalyst efficiency and exploring electrochemical methods that may allow for direct conversion of nitrogen gas into urea without requiring ammonia as an intermediate .
The molecular structure of (2,2-diethoxyethyl)-urea consists of a central carbon atom bonded to two ethoxy groups (–O–CH₂–CH₃) and two amino groups (–NH₂). The structural formula can be represented as follows:
(2,2-diethoxyethyl)-urea participates in various chemical reactions due to its functional groups:
The reactions involving (2,2-diethoxyethyl)-urea often require specific catalysts or conditions to enhance yield and selectivity, especially when forming more complex derivatives or during hydrolysis reactions.
The mechanism by which (2,2-diethoxyethyl)-urea acts in biological systems primarily revolves around its role as a nitrogen source. In agricultural applications, it decomposes in soil to release ammonium ions:
This process not only provides essential nutrients for plant growth but also plays a critical role in nitrogen cycling within ecosystems.
(2,2-diethoxyethyl)-urea has various applications across different fields:
The urea functional group features a carbonyl group flanked by two nitrogen atoms, creating a planar system stabilized by resonance delocalization. This planar arrangement arises from the partial double-bond character of the C–N bonds due to three contributing resonance structures (A, B, and C) [2]. In Structure A, the carbonyl oxygen bears a negative charge while both nitrogens remain neutral; Structure B features a positively charged nitrogen and a negatively charged oxygen; Structure C exhibits a zwitterionic form with one nitrogen positively charged and the other negatively charged [2]. This resonance hybrid results in C–N bond lengths intermediate between typical single (1.47 Å) and double (1.27 Å) bonds. X-ray crystallographic studies of N,N′-diphenyl-N,N′-diethylurea reveal C–N bond lengths of approximately 1.37 Å with a nonplanar distortion of ~30° at the nitrogen atoms [2].
For urea derivatives like N-(2,2-diethoxyethyl)-N′-substituted ureas, the electron-donating ethoxy groups influence this resonance. The alkyl substituents increase electron density at the nitrogen atoms, enhancing resonance contribution from Structure C. This electronic redistribution affects both molecular geometry and reactivity, increasing rotational barriers around the C–N bonds. Quantum mechanical calculations indicate rotational barriers of 15–20 kcal/mol for N,N′-dialkyl ureas, significantly impacting conformational dynamics [6].
Table 1: Resonance Contributions and Bond Parameters in Urea Derivatives
Resonance Structure | C=O Bond Character | C–N Bond Character | N–H Bond Character | Relative Contribution |
---|---|---|---|---|
Structure A | Double bond | Partial double | Neutral | ~40% |
Structure B | Single bond | Partial double | Deprotonated | ~30% |
Structure C | Single bond | Partial single | Protonated | ~30% |
Hybrid (Experimental) | 1.23 Å | 1.37 Å | Intermediate | 100% |
The conformational landscape of disubstituted ureas is dominated by steric and electronic factors that favor either trans,trans or cis,cis arrangements. Statistical analysis of 407 N,N′-disubstituted ureas in the Cambridge Structural Database (CSD) reveals that 88% adopt the trans,trans conformation (torsion angles 0° ± 20°), 11% adopt the cis,trans conformation, and less than 1% exist in the cis,cis form [6]. The trans,trans conformation is energetically favored in apolar environments due to minimized steric repulsion between substituents [2] [6].
Introduction of N-methyl groups significantly alters conformational preferences. While unsubstituted N,N′-diphenylurea adopts the trans,trans conformation, N-methylation shifts the equilibrium toward cis,cis geometries. This transition enables π-stacking interactions between aromatic rings in diaryl ureas [2]. For aliphatic derivatives like urea (2,2-diethoxyethyl)-, the bulky 2,2-diethoxyethyl group imposes substantial steric constraints. The ethoxy oxygen atoms can participate in intramolecular hydrogen bonding with urea N–H groups when in cis orientations, potentially stabilizing non-canonical conformations not observed in purely aromatic systems.
Table 2: Conformational Distribution of Urea Derivatives in the Cambridge Structural Database
Substituent Pattern | trans,trans Prevalence | cis,trans Prevalence | cis,cis Prevalence | Dominant Stabilizing Force |
---|---|---|---|---|
Diaryl | 93% | 7% | <0.1% | Resonance/planarity |
Dialkyl | 85% | 15% | 0% | Steric minimization |
Alkyl-Aryl | 82% | 18% | 0% | Mixed |
N-Methyl Diaryl | 15% | 70% | 15% | π-Stacking |
X-ray crystallography provides atomic-resolution insights into urea conformations, with Hirshfeld Atom Refinement (HAR) techniques enabling precise localization of hydrogen atoms previously detectable only via neutron diffraction. HAR analysis of 81 organic crystal structures demonstrated C–H, N–H, and O–H bond length determinations accurate to within 0.01–0.02 Å of neutron diffraction references, even at moderate resolutions (0.8 Å) [3]. This technical advancement is crucial for elucidating hydrogen bonding patterns that stabilize urea conformers.
For urea (2,2-diethoxyethyl)- derivatives, crystallography reveals how the ethoxy groups influence molecular packing. The oxygen atoms serve as hydrogen bond acceptors, forming intermolecular contacts with neighboring N–H groups. This creates layered structures where the ethylene bridges facilitate close packing. When aromatic substituents are present, as in hybrid aryl-alkyl ureas, the crystal structures often show staggered π-stacking arrangements rather than face-to-face stacking, maximizing quadrupole interactions while minimizing steric clashes [6]. In proteins, urea derivatives bind preferentially to residues like His, Asp, and Cys, with metal coordination observed in metalloenzyme contexts [5].
π-Stacking interactions are pivotal in stabilizing the cis,cis conformations of N,N′-diaryl-N,N′-dimethylureas. X-ray analyses of N,N′-dimethyl-N,N′-dinaphthylurea reveal face-to-face aromatic arrangements with interplanar distances of 3.4–3.6 Å, characteristic of strong π-π interactions [2]. The staggered stacking configuration predominates over eclipsed arrangements, allowing optimal overlap between the highest occupied molecular orbital (HOMO) of one ring and the lowest unoccupied molecular orbital (LUMO) of the adjacent ring [2].
The electronic nature of substituents dramatically modulates stacking strength. Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance stacking by reducing electron density in the aromatic rings, while electron-donating groups (e.g., -OCH₃, -CH₃) diminish it. In drug design contexts, diaryl ureas like sorafenib leverage π-stacking for target binding. Molecular docking of VEGFR-2 inhibitors shows that optimal activity requires substituents that promote cis,cis conformations capable of stacking with protein aromatic residues like Phe, Tyr, and Trp [10].
Table 3: π-Stacking Parameters in Urea Derivatives from Protein-Ligand Complexes
Protein Target | Urea Derivative | Interacting Residues | Interplanar Distance (Å) | Stacking Energy (kcal/mol) | Biological Effect |
---|---|---|---|---|---|
VEGFR-2 | Sorafenib | Phe1047, Phe1048 | 3.5 | -8.2 | Kinase inhibition |
SARS-CoV-2 Spike RBD | 1,3-Diphenyl urea | Phe347, Tyr351 | 3.7 | -6.5 | Spike inhibition |
Factor XIa | Urea-linked inhibitor | Trp215, Tyr228 | 3.6 | -7.1 | Anticoagulant |
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